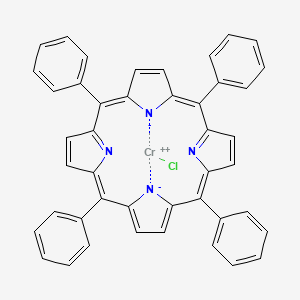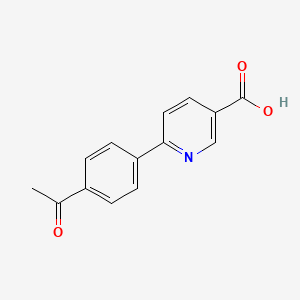
6-(4-Acetylphenyl)nicotinic acid, 95%
Vue d'ensemble
Description
6-(4-Acetylphenyl)nicotinic acid (6-APA) is an important organic compound used in a variety of chemical and biological applications. It is a white crystalline solid with a melting point of 138-140°C and a molecular weight of 238.25 g/mol. 6-APA is a derivative of nicotinic acid, and is used in the synthesis of a variety of compounds, including antibiotics, vitamins, and other pharmaceuticals. 6-APA is also used in the synthesis of dyes, fragrances, and other organic compounds.
Applications De Recherche Scientifique
6-(4-Acetylphenyl)nicotinic acid, 95% has a wide range of scientific research applications, including its use as a starting material for the synthesis of a variety of compounds. It is also used in the synthesis of antibiotics, vitamins, and other pharmaceuticals, as well as in the synthesis of dyes, fragrances, and other organic compounds. 6-(4-Acetylphenyl)nicotinic acid, 95% is also used in the synthesis of a variety of other compounds, including chiral compounds, and is used as a reagent in the synthesis of peptides and other biomolecules. In addition, 6-(4-Acetylphenyl)nicotinic acid, 95% has been used in the synthesis of a variety of other compounds, including polymers and other materials.
Mécanisme D'action
6-(4-Acetylphenyl)nicotinic acid, 95% is an organic compound that is used in a variety of chemical and biological applications. It is a derivative of nicotinic acid, and is used in the synthesis of a variety of compounds, including antibiotics, vitamins, and other pharmaceuticals. 6-(4-Acetylphenyl)nicotinic acid, 95% is also used in the synthesis of dyes, fragrances, and other organic compounds. The mechanism of action of 6-(4-Acetylphenyl)nicotinic acid, 95% is not fully understood, but it is believed to act as a proton donor, and to be involved in the formation of hydrogen bonds between molecules.
Biochemical and Physiological Effects
6-(4-Acetylphenyl)nicotinic acid, 95% is an organic compound that is used in a variety of chemical and biological applications. It is believed to act as a proton donor, and to be involved in the formation of hydrogen bonds between molecules. 6-(4-Acetylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, the inhibition of certain neurotransmitters, and the modulation of gene expression. In addition, 6-(4-Acetylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(4-Acetylphenyl)nicotinic acid, 95% in laboratory experiments offers a number of advantages. 6-(4-Acetylphenyl)nicotinic acid, 95% is relatively inexpensive, and is readily available from chemical suppliers. In addition, 6-(4-Acetylphenyl)nicotinic acid, 95% is a relatively stable compound, and can be stored for long periods of time without degradation. The use of 6-(4-Acetylphenyl)nicotinic acid, 95% in laboratory experiments also offers a number of limitations. 6-(4-Acetylphenyl)nicotinic acid, 95% is a relatively toxic compound, and should be handled with care. In addition, 6-(4-Acetylphenyl)nicotinic acid, 95% is a relatively volatile compound, and should be stored in a cool, dry place.
Orientations Futures
The use of 6-(4-Acetylphenyl)nicotinic acid, 95% in laboratory experiments offers a number of potential future directions. 6-(4-Acetylphenyl)nicotinic acid, 95% could be used in the development of new antibiotics, vitamins, and other pharmaceuticals. In addition, 6-(4-Acetylphenyl)nicotinic acid, 95% could be used in the development of new dyes, fragrances, and other organic compounds. 6-(4-Acetylphenyl)nicotinic acid, 95% could also be used in the development of new materials, such as polymers and other materials. Finally, 6-(4-Acetylphenyl)nicotinic acid, 95% could be used in the development of new chiral compounds, and in the synthesis of peptides and other biomolecules.
Méthodes De Synthèse
6-(4-Acetylphenyl)nicotinic acid, 95% is synthesized via a number of different routes, including the reaction of 4-acetylphenol with nicotinic acid in the presence of a base. The reaction is typically carried out in an aqueous medium, and the resulting product is a white crystalline solid. The reaction is typically carried out at a temperature of 70-80°C, and yields of up to 95% can be achieved.
Propriétés
IUPAC Name |
6-(4-acetylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)13-7-6-12(8-15-13)14(17)18/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSOWOWBCKPGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501255950 | |
| Record name | 6-(4-Acetylphenyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
733776-51-7 | |
| Record name | 6-(4-Acetylphenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733776-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Acetylphenyl)-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501255950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
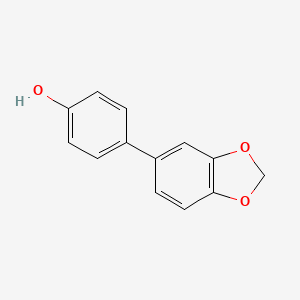
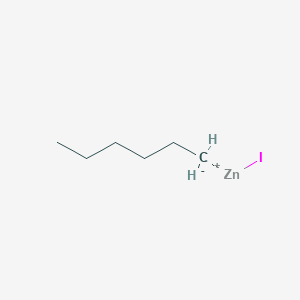
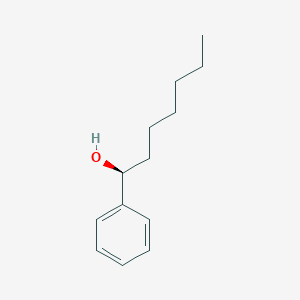
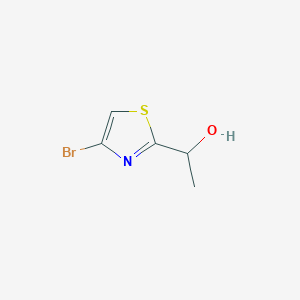
![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)

